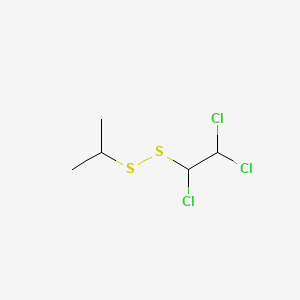
1-Methylethyl 1,2,2-trichloroethyl disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylethyl 1,2,2-trichloroethyl disulfide is an organic compound that belongs to the class of disulfides Disulfides are characterized by the presence of a sulfur-sulfur bond
Preparation Methods
The synthesis of 1-Methylethyl 1,2,2-trichloroethyl disulfide typically involves the reaction of 1,2,2-trichloroethanol with 1-methylethyl thiol in the presence of an oxidizing agent. The reaction conditions often require a controlled environment to ensure the formation of the desired disulfide bond. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
1-Methylethyl 1,2,2-trichloroethyl disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methylethyl 1,2,2-trichloroethyl disulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 1-Methylethyl 1,2,2-trichloroethyl disulfide exerts its effects involves the interaction of its disulfide bond with other molecules. The sulfur-sulfur bond can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological targets. These interactions can affect various molecular pathways, depending on the specific context and application.
Comparison with Similar Compounds
1-Methylethyl 1,2,2-trichloroethyl disulfide can be compared with other disulfides such as:
Dimethyl disulfide: Known for its use as a soil fumigant and in the synthesis of other sulfur compounds.
Diethyl disulfide: Used in organic synthesis and as a flavoring agent.
Dipropyl disulfide: Found in garlic and studied for its biological activity.
Properties
CAS No. |
4095-32-3 |
|---|---|
Molecular Formula |
C5H9Cl3S2 |
Molecular Weight |
239.6 g/mol |
IUPAC Name |
2-(1,2,2-trichloroethyldisulfanyl)propane |
InChI |
InChI=1S/C5H9Cl3S2/c1-3(2)9-10-5(8)4(6)7/h3-5H,1-2H3 |
InChI Key |
CCVBOQAQIZDRRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SSC(C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















